Physical and chemical properties of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
Physical and chemical properties of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom, a cyano group, and a pivalamide moiety on the pyridine scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical transformations. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide, a plausible synthetic route, expected analytical characteristics, and essential safety and handling information. This document is intended to serve as a foundational resource for researchers working with this compound and similar structures.
Chemical Identity and Physical Properties
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a white to off-white solid at room temperature. While extensive experimental data is not publicly available, its fundamental identifiers and predicted physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1346447-40-2 | [1] |
| Molecular Formula | C11H12FN3O | - |
| Molecular Weight | 221.23 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available (likely a solid with a defined melting point) | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Inferred from related structures |
| LogP (Predicted) | 2.5 - 3.5 | Computational Estimation |
Synthesis and Reaction Pathway
A plausible synthetic route to N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide involves the acylation of 2-amino-3-cyano-5-fluoropyridine with pivaloyl chloride. This reaction is a standard method for the formation of amides.
DOT Diagram: Proposed Synthesis of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
Caption: Proposed acylation reaction for the synthesis of the target compound.
Experimental Protocol: Synthesis of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
Disclaimer: This is a generalized, theoretical protocol based on similar chemical transformations. Researchers should conduct their own risk assessment and optimization.
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-cyano-5-fluoropyridine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution and stir. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
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Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add pivaloyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide.
Chemical Reactivity and Stability
The chemical reactivity of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is dictated by its functional groups:
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Pyridine Ring: The pyridine ring is electron-deficient, which is further enhanced by the electron-withdrawing effects of the fluorine and cyano groups. This makes the ring susceptible to nucleophilic aromatic substitution, although the positions for such reactions will be influenced by the existing substituents.
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Cyano Group: The nitrile (cyano) group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.
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Amide Bond: The pivalamide group is sterically hindered, which can provide a degree of stability to the amide bond against hydrolysis compared to less hindered amides. However, under harsh acidic or basic conditions, hydrolysis to the corresponding amine (2-amino-3-cyano-5-fluoropyridine) and pivalic acid can occur.
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Fluorine Atom: The carbon-fluorine bond on the aromatic ring is generally strong and stable.
The compound is expected to be stable under standard laboratory conditions (ambient temperature and pressure). However, it may be sensitive to strong acids, strong bases, and high temperatures. Some related fluorinated pyridines are noted to be air-sensitive, so storage under an inert atmosphere is recommended.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | 8.0 - 8.5 | Two distinct signals for the two protons on the pyridine ring, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling. |
| 1.3 - 1.5 | A singlet integrating to nine protons for the tert-butyl group of the pivalamide moiety. | |
| ¹³C NMR | 170 - 180 | Carbonyl carbon of the amide. |
| 140 - 160 | Carbon atoms of the pyridine ring, with the carbon bearing the fluorine atom showing a large C-F coupling constant. | |
| 115 - 125 | Cyano carbon. | |
| 30 - 40 | Quaternary and methyl carbons of the tert-butyl group. | |
| ¹⁹F NMR | -110 to -130 | A single resonance for the fluorine atom on the pyridine ring, likely showing coupling to the adjacent protons. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3200 - 3400 | N-H stretch (amide) | Medium |
| 2900 - 3000 | C-H stretch (aliphatic) | Medium |
| 2220 - 2260 | C≡N stretch (nitrile) | Medium, sharp |
| 1670 - 1700 | C=O stretch (amide I band) | Strong |
| 1500 - 1600 | C=C and C=N stretching (aromatic ring) | Medium to Strong |
| 1200 - 1300 | C-N stretch | Medium |
| 1000 - 1100 | C-F stretch | Strong |
Mass Spectrometry (MS)
In mass spectrometry, N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is expected to show a clear molecular ion peak ([M]+ or [M+H]+) corresponding to its molecular weight (221.23 g/mol ). Common fragmentation patterns would likely involve the loss of the tert-butyl group, the pivaloyl group, or cleavage of the amide bond.
Safety, Handling, and Storage
Based on safety data for structurally related compounds, N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide should be handled with care.
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Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
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Precautionary Measures:
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Storage: Store in a tightly sealed container in a cool, dry place. As it may be air-sensitive, storage under an inert atmosphere is recommended for long-term stability.[2]
Applications in Research and Development
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The substituted pyridine core is a common motif in many biologically active compounds. The functional groups present on this molecule allow for a variety of subsequent chemical modifications, enabling the exploration of structure-activity relationships in drug development programs.
DOT Diagram: Potential Research Applications
Caption: Potential applications of the title compound in medicinal chemistry.
Conclusion
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide represents a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet widely available, this guide provides a solid foundation of its chemical identity, predicted properties, a plausible synthetic approach, and expected analytical characteristics based on established chemical principles and data from related compounds. As research involving this and similar fluorinated heterocycles continues, a more detailed understanding of its properties and reactivity will undoubtedly emerge, further solidifying its role in the development of novel chemical entities.
References
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Safety Data Sheet. (n.d.). Retrieved from [Link]
